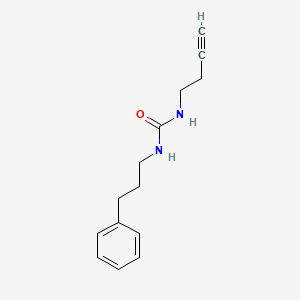![molecular formula C13H13BN2O3 B2699941 Boronic acid, B-[3-[[(2-aminophenyl)amino]carbonyl]phenyl]- CAS No. 1538623-29-8](/img/structure/B2699941.png)
Boronic acid, B-[3-[[(2-aminophenyl)amino]carbonyl]phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Boronic acid, B-[3-[[(2-aminophenyl)amino]carbonyl]phenyl]-” is an organic compound related to boric acid in which one of the three hydroxyl groups is replaced by an alkyl or aryl group . It belongs to the larger class of organoboranes . This compound is capable of forming reversible covalent complexes with sugars, amino acids, hydroxamic acids, etc .
Synthesis Analysis
The primary method for the synthesis of boronic acids is through the electrophilic trapping of an organometallic reagent with a boric ester . The reaction is performed at low temperature to attenuate over-alkylation that would lead to the formation of borinic, rather than boronic, esters .Molecular Structure Analysis
The general structure of a boronic acid is represented by R−B(OH)2, where R is a substituent . In the case of “Boronic acid, B-[3-[[(2-aminophenyl)amino]carbonyl]phenyl]-”, the R group is a complex organic group.Chemical Reactions Analysis
Boronic acids are used extensively in organic chemistry as chemical building blocks and intermediates predominantly in the Suzuki coupling . A key concept in its chemistry is transmetallation of its organic residue to a transition metal .Physical And Chemical Properties Analysis
Boronic acids act as Lewis acids . Their unique feature is that they are capable of forming reversible covalent complexes with sugars, amino acids, hydroxamic acids, etc . The pKa of a boronic acid is 9, but they can form tetrahedral boronate complexes with pKa 7 .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of “Boronic acid, B-[3-[[(2-aminophenyl)amino]carbonyl]phenyl]-”, also known as “(3-((2-Aminophenyl)carbamoyl)phenyl)boronic acid”, focusing on six unique applications:
Suzuki-Miyaura Cross-Coupling Reactions
Boronic acids are widely used in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis. This compound can serve as a reagent in these reactions, facilitating the synthesis of complex organic molecules under mild conditions . The versatility and stability of boronic acids make them valuable in creating pharmaceuticals, agrochemicals, and organic materials.
Development of Antiviral and Antibacterial Agents
Boronic acids, including (3-((2-Aminophenyl)carbamoyl)phenyl)boronic acid, have been explored for their potential in developing antiviral and antibacterial agents. Their ability to inhibit specific enzymes and proteins in pathogens makes them promising candidates for new therapeutic agents . Research has shown that boronic acid derivatives can effectively target bacterial enzymes, offering a pathway to novel antibiotics.
Sensor Technology for Saccharide Detection
Due to their ability to form reversible covalent bonds with diols, boronic acids are used in sensor technology for detecting saccharides and glycosylated biomolecules. This compound can be immobilized on metal substrates to create sensors that detect glucose and other sugars, which is particularly useful in medical diagnostics and monitoring diabetes .
Synthesis of Boronate-Functionalized Polymers
Boronic acids are employed in the synthesis of boronate-functionalized polymers, which have applications in drug delivery and materials science. These polymers can self-assemble into nanoparticles, providing a platform for targeted drug delivery systems that respond to specific biological stimuli . This application leverages the unique chemical properties of boronic acids to create advanced materials with tailored functionalities.
Catalysis in Organic Reactions
Boronic acids, including (3-((2-Aminophenyl)carbamoyl)phenyl)boronic acid, are used as catalysts in various organic reactions. Their ability to facilitate reactions such as the Heck coupling and other palladium-catalyzed processes makes them valuable in synthetic chemistry . These catalytic properties help streamline the synthesis of complex organic compounds, enhancing efficiency and selectivity.
Development of Fluorescent Probes
Boronic acids are utilized in the development of fluorescent probes for biological imaging and diagnostics. These probes can selectively bind to specific biomolecules, allowing for the visualization of cellular processes and the detection of disease markers . The incorporation of boronic acids into fluorescent molecules enhances their binding specificity and sensitivity, making them powerful tools in biomedical research.
Future Directions
Boronic acid-based compounds have found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications . Their unique properties have inspired the exploration of novel chemistries using boron to fuel emergent sciences . Future research may focus on developing new stimuli-responsive conjugates for chemical biology and peptide cyclization aimed at therapeutics discovery .
properties
IUPAC Name |
[3-[(2-aminophenyl)carbamoyl]phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BN2O3/c15-11-6-1-2-7-12(11)16-13(17)9-4-3-5-10(8-9)14(18)19/h1-8,18-19H,15H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGKNNSIYZIVQDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)NC2=CC=CC=C2N)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boronic acid, B-[3-[[(2-aminophenyl)amino]carbonyl]phenyl]- | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(7-benzyl-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)sulfanyl]phenyl methyl ether](/img/structure/B2699858.png)
![3-(2,6-dichlorobenzyl)-2-methyl-1-[3-(trifluoromethyl)benzyl]-4(1H)-pyridinone](/img/structure/B2699861.png)
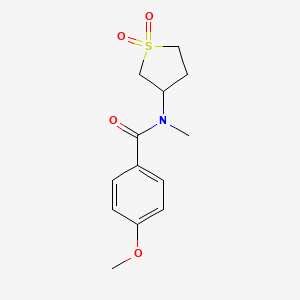
![2-[3-(3-But-3-ynyldiazirin-3-yl)propanoylamino]-3-(oxan-4-yl)propanoic acid](/img/structure/B2699863.png)
![1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(2-bromophenyl)ethanone](/img/structure/B2699864.png)
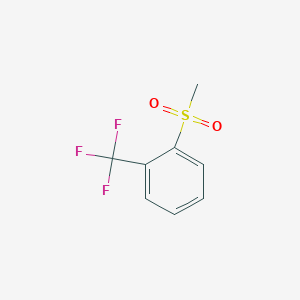
![Tert-butyl 2-(4-chloro-1,3,5-triazin-2-yl)-6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate](/img/structure/B2699866.png)
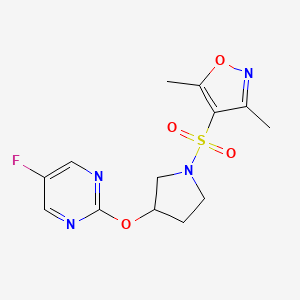
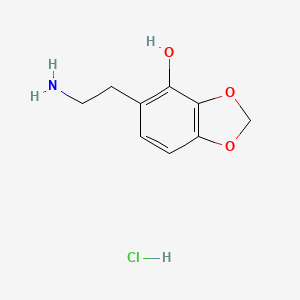
![Methyl 3-amino-6-(3-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2699870.png)
![4-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2699872.png)

![1-[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]-2-propan-2-ylbenzimidazole](/img/structure/B2699879.png)
